![molecular formula C9H5FIN B1445685 7-Fluoro-3-iodoquinoline CAS No. 1416440-27-1](/img/structure/B1445685.png)
7-Fluoro-3-iodoquinoline
Overview
Description
7-Fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H5FIN . It has a molecular weight of 273.05 g/mol .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 7-Fluoro-3-iodoquinoline is 1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods . For instance, Ramprasad et al. synthesized target quinoline-triazole hybrids and found that the hybrids with fluoro on position 3 of the triazole were reported to be the most promising leads .Physical And Chemical Properties Analysis
7-Fluoro-3-iodoquinoline is a yellow to brown solid . The storage temperature is 2-8°C .Scientific Research Applications
Medicine: Antimicrobial Agent
7-Fluoro-3-iodoquinoline: has been explored for its potential as an antimicrobial agent. Its structure is conducive to being a part of quinolone-based drugs, which are known for their antibacterial properties . The presence of fluorine can enhance the drug’s ability to penetrate bacterial cells and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
Agriculture: Pesticide Component
In agriculture, 7-Fluoro-3-iodoquinoline could be utilized in the synthesis of pesticides. Its fluorinated structure may contribute to the development of compounds with enhanced stability and effectiveness against pests .
Industrial Applications: Liquid Crystal Components
The compound’s unique molecular structure makes it suitable for use in the development of liquid crystals. Fluorinated quinolines, including derivatives like 7-Fluoro-3-iodoquinoline , can be integral in creating materials with specific light-emitting or conductive properties, useful in displays and other electronic devices .
Enzyme Inhibition: Therapeutic Research
7-Fluoro-3-iodoquinoline: is being studied for its role in enzyme inhibition, which is pivotal in therapeutic research. Enzyme inhibitors can serve as lead compounds for the development of drugs targeting diseases where enzyme regulation is disrupted .
Antiviral Research
The potential antiviral applications of 7-Fluoro-3-iodoquinoline are under investigation, particularly in the design of compounds that can interfere with viral replication processes. Its incorporation into antiviral drugs could be significant due to the ability of fluorinated compounds to interact with viral enzymes .
Development of Cyanine Dyes
7-Fluoro-3-iodoquinoline: may also play a role in the synthesis of cyanine dyes. These dyes are important in various applications, including biological staining and the development of solar cells. The fluorine atom can influence the dye’s photostability and fluorescence efficiency .
Safety and Hazards
Future Directions
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-3-iodoquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial activity .
Mode of Action
7-Fluoro-3-iodoquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks bacterial DNA supercoiling, leading to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal function of these enzymes, leading to inhibition of bacterial dna replication .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 27305 .
Result of Action
The molecular and cellular effects of 7-Fluoro-3-iodoquinoline’s action primarily involve the disruption of bacterial DNA replication. By stabilizing the covalent enzyme-DNA complex and preventing DNA supercoiling, the compound effectively inhibits bacterial growth and leads to cell death .
Action Environment
It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .
properties
IUPAC Name |
7-fluoro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMGYDTAFDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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